N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-13-4-3-11(10-14(13)18)20-16(23)22-8-5-12(6-9-22)24-15-2-1-7-19-21-15/h1-4,7,10,12H,5-6,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJDADLUTGLBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, identified by its CAS number 1797755-21-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H16Cl2N4O2
- Molecular Weight : 367.23 g/mol
- Structure : The compound features a piperidine core substituted with a pyridazinyl ether and a dichlorophenyl group, which are crucial for its biological activity.
Research indicates that compounds similar to this compound may act as selective modulators of neurotransmitter receptors. In particular, studies have shown that derivatives of piperidine can exhibit activity at dopamine receptors, specifically the D3 receptor, which is implicated in neuropsychiatric disorders and neuroprotection .
Biological Activity
- Dopamine Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist at the D3 dopamine receptor. This receptor is associated with various neurological functions and could be a target for treating conditions such as Parkinson's disease and schizophrenia .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in animal models of neurodegeneration. For instance, D3R-preferring agonists have shown to protect against neurodegeneration induced by neurotoxins like MPTP and 6-OHDA .
- Anti-inflammatory Potential : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Key findings from SAR studies include:
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
These results indicate that modifications to the aryl ether and carboxamide groups significantly affect receptor selectivity and potency .
Neuroprotective Studies
In a notable study involving ML417, a compound structurally related to this compound, researchers observed significant neuroprotective effects against dopaminergic neuron degeneration. The study highlighted the importance of D3 receptor activation in mediating these effects .
Clinical Implications
Given its potential role in modulating dopamine receptors and exhibiting neuroprotective effects, this compound could be explored further for therapeutic applications in treating conditions like depression, anxiety, and other neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Notes:
- BK09211 and N-(3,4-DCP)-4-(pyrazin-2-yloxy) () share a piperidine-carboxamide backbone but differ in heterocyclic oxygen substituents (pyridazine vs. pyrazine).
- TH5796 and Compound 53 () incorporate a benzimidazolone core, which is bulkier and more planar than BK09211’s pyridazine ring. This may influence binding pocket compatibility in enzyme targets like 8-oxoguanine DNA glycosylase (OGG1) .
- SR140333 () contains an azoniabicyclo[2.2.2]octane system, indicating a distinct mechanism targeting neuropeptide receptors rather than enzyme inhibition.
Key Observations :
- The use of 3,4-dichlorophenyl isocyanate is a common step in synthesizing analogs like BK09211, Compound 53, and Compound 9, suggesting shared pharmacophoric importance of the 3,4-dichlorophenyl group .
- Suzuki coupling () and palladium-catalyzed reactions () are prevalent for introducing aromatic substituents.
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- BK09211: No NMR/IR data provided, but its pyridazine ring is expected to show distinct C=N and C-O-C stretches in IR .
- Compound 20 (): IR peaks at 3300 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), and 1150 cm⁻¹ (SO₂). ¹H-NMR signals for CH₂ (piperazine) and aromatic protons .
- Compound 53 (): ¹H-NMR δ 11.24 (s, NH), 7.81–6.88 (aromatic protons), 4.18–4.26 (piperidine CH₂). HRMS: [M+H]+ 483.1 .
Physicochemical Properties
- BK09211 has a lower molecular weight (367.23) compared to benzimidazolone derivatives (e.g., 482.0 for Compound 53), which may improve membrane permeability .
Q & A
Q. What are the common synthetic routes for N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, and how can reaction yields be optimized?
The compound is synthesized via coupling of a piperidine derivative with 3,4-dichlorophenyl isocyanate under basic conditions. General Procedure A ( ) involves reacting 1-(piperidin-4-yl)-benzimidazolone with the isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving yields up to 88%. Optimization strategies include using 1.2–1.5 equivalents of isocyanate, molecular sieves to scavenge moisture, and maintaining strict temperature control during exothermic reactions. Post-synthesis purification via flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) ensures >95% purity .
Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?
Essential techniques include:
- LCMS : To confirm molecular ion ([M+H]⁺, e.g., 483.1 in ).
- ¹H NMR : Aromatic protons (e.g., δ 8.79 ppm for pyridazine protons) and coupling constants (e.g., J = 8.1 Hz for dichlorophenyl groups) validate regiochemistry.
- HRMS : Exact mass analysis (e.g., deviation < 3 ppm in ). Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 254 nm .
Q. Which receptor binding assays are appropriate for preliminary pharmacological profiling?
Radioligand displacement assays (e.g., [³H]CP55940 for CB1 receptors in ) measure affinity (K_i < 100 nM). Kinase inhibition is screened using HTRF-based phosphorylation assays (e.g., Akt1 IC₅₀ determination in ). Counter-screens against off-target receptors (e.g., ROCK kinase in ) assess selectivity .
Q. What in vitro models are used to assess anticancer activity, and how are GI₅₀ values interpreted?
The NCI-60 panel ( ) screens across leukemia, melanoma, and solid tumors. GI₅₀ ≤10 µM indicates moderate activity (e.g., compound 21 in showed GI₅₀ = 13.6 µM in leukemia). Confirmatory assays include apoptosis (Annexin V/PI staining) and cell cycle arrest (cyclin-dependent kinase inhibition) .
Advanced Research Questions
Q. How do structural modifications at the pyridazine moiety influence target selectivity in kinase inhibition studies?
Substituting the pyridazine 3-position with electron-withdrawing groups (e.g., Cl) enhances Met kinase inhibition (IC₅₀ improves 5-fold vs. unsubstituted analogues in ). However, bulkier groups reduce selectivity against ROCK kinase due to steric clashes in the ATP-binding pocket. Computational docking (Glide SP scoring) predicts substituent effects on binding entropy and selectivity .
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy observed in xenograft models?
Discrepancies often arise from poor metabolic stability or tissue penetration. Introducing a 4-ethoxy group ( ) reduces CYP3A4-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hours) while maintaining solubility (>2 mg/mL at pH 6.8). PK/PD modeling (Phoenix WinNonlin) correlates plasma exposure (AUC) with tumor pharmacodynamics (e.g., p-Akt suppression) .
Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
CoMFA analysis () identifies key descriptors: ClogP (2.5–3.5), topological polar surface area (<70 Ų), and molar refractivity (80–100 cm³/mol). Reducing dipole moments (<5 Debye) via N-methylation or introducing hydrogen-bond acceptors (e.g., pyridazine oxygen) enhances BBB penetration. ADMET Predictor or QikProp simulations validate these modifications .
Q. What strategies mitigate hERG channel binding while maintaining target potency?
Replacing basic amines with neutral groups (e.g., pyridazine oxygen in ) reduces hERG affinity (IC₅₀ from 1.2 µM to >30 µM). Structural alerts include tertiary amines; their neutralization via N-methylation disrupts π-cation interactions with hERG. Patch-clamp electrophysiology confirms safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
